molecular formula C11H11FN2O2 B1442238 ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate CAS No. 885271-93-2

ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate

Cat. No.: B1442238
CAS No.: 885271-93-2
M. Wt: 222.22 g/mol
InChI Key: RLQKHYIJSNFESC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group attached to the 2-position of the indazole ring, which is further substituted with a fluorine atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Carbonyl derivatives such as aldehydes and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 2-(5-fluoro-1H-indazol-3-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-(5-fluoro-2H-indazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-2-16-11(15)6-10-8-5-7(12)3-4-9(8)13-14-10/h3-5H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQKHYIJSNFESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C2C=C(C=CC2=NN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289500
Record name Ethyl 5-fluoro-1H-indazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-93-2
Record name Ethyl 5-fluoro-1H-indazole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-fluoro-1H-indazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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